molecular formula C13H16N6O B2828247 N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide CAS No. 2224165-67-5

N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

Cat. No. B2828247
CAS RN: 2224165-67-5
M. Wt: 272.312
InChI Key: IYTQNOWYYSEGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide (CDP323) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. CDP323 has been shown to selectively inhibit the activity of the chemokine receptor CXCR3, which is involved in the recruitment of immune cells to sites of inflammation.

Mechanism of Action

N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide selectively inhibits the activity of the chemokine receptor CXCR3, which is involved in the recruitment of immune cells to sites of inflammation. By inhibiting CXCR3 activity, N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide reduces the recruitment of immune cells to sites of inflammation, thereby reducing inflammation.
Biochemical and Physiological Effects:
N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to have anti-inflammatory effects in various animal models of inflammatory diseases. In a mouse model of rheumatoid arthritis, N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide was shown to reduce joint inflammation and cartilage damage. In a mouse model of multiple sclerosis, N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide was shown to reduce the infiltration of immune cells into the central nervous system and improve motor function. In a mouse model of psoriasis, N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide was shown to reduce skin inflammation and epidermal hyperplasia.

Advantages and Limitations for Lab Experiments

N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and it has been extensively studied for its potential therapeutic applications. However, there are also some limitations to using N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. Additionally, it may have off-target effects on other chemokine receptors, which could complicate data interpretation.

Future Directions

There are several future directions for research on N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide. One area of research could be to optimize the synthesis method to improve the yield and purity of the final product. Another area of research could be to study the pharmacokinetics and pharmacodynamics of N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide in vivo to determine the optimal dosing regimen. Additionally, further studies could be conducted to investigate the potential therapeutic applications of N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide in other inflammatory diseases. Finally, studies could be conducted to investigate the potential off-target effects of N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide on other chemokine receptors.

Synthesis Methods

The synthesis of N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-amino-4,6-dichloropyrimidine, which is reacted with ethyl 2-bromoacetate to form ethyl 2-(2-amino-4,6-dichloropyrimidin-5-yl)acetate. This intermediate is then reacted with 1-cyano-2,2-dimethylpropylamine to form N-(1-cyano-2,2-dimethylpropyl)-2-(2-amino-4,6-dichloropyrimidin-5-yl)acetamide. Finally, this intermediate is reacted with sodium azide to form N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide.

Scientific Research Applications

N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various inflammatory diseases. CXCR3 is known to be involved in the recruitment of immune cells to sites of inflammation, and N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide has been shown to selectively inhibit CXCR3 activity. This makes N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis, multiple sclerosis, and psoriasis.

properties

IUPAC Name

N-(1-cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O/c1-13(2,3)9(8-14)16-11(20)7-10-17-12-15-5-4-6-19(12)18-10/h4-6,9H,7H2,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTQNOWYYSEGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)CC1=NN2C=CC=NC2=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.